molecular formula C9H12ClNO B042148 1-Amino-3-phenylpropan-2-one hydrochloride CAS No. 41173-00-6

1-Amino-3-phenylpropan-2-one hydrochloride

Cat. No. B042148
CAS RN: 41173-00-6
M. Wt: 185.65 g/mol
InChI Key: MSVQNSAIHJTFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Amino-3-phenylpropan-2-one hydrochloride involves specific chemical processes, such as the reaction of phenylpropanoids with amino acids, leading to the formation of unique compounds. Notably, the compound's synthesis can involve the aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol, further processed through nucleophilic addition of Grignard reagents to yield the corresponding hydrochlorides (Isakhanyan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of 1-Amino-3-phenylpropan-2-one hydrochloride reveals its complex interaction with other substances and its configuration. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and X-ray crystallography, provides insights into its racemic mixtures and confirms the structural integrity of the compound, as illustrated in studies of cathinone derivatives (Kuś et al., 2016).

Chemical Reactions and Properties

1-Amino-3-phenylpropan-2-one hydrochloride participates in various chemical reactions, showing a range of properties, such as immunosuppressive activity when phenyl rings are introduced into the alkyl chain, highlighting its potential in medical research beyond its basic chemical properties (Kiuchi et al., 2000).

Scientific Research Applications

  • Uterine Relaxant Activity : Novel racemic derivatives of 1-Amino-3-phenylpropan-2-one hydrochloride show potent uterine relaxant activity, potentially delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).

  • Antioxidant and Cell Membrane Stabilization : Certain hydrochlorides derived from 1-Amino-3-phenylpropan-2-one exhibit weak antioxidant properties but can stabilize cell membranes due to their interaction with membrane components (Malakyan et al., 2010) and (Malakyan et al., 2011).

  • Antibacterial Activity : Derivatives of 1-Amino-3-phenylpropan-2-one hydrochloride demonstrate moderate antibacterial activity and high antioxidant properties (Gasparyan et al., 2011).

  • Immunosuppressive Drug Potential : 2-Substituted 2-aminopropane-1,3-diols, closely related to 1-Amino-3-phenylpropan-2-one, show potential as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).

  • Antitumor Activity : Certain hydrochlorides of 1-Amino-3-phenylpropan-2-one derivatives demonstrate in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).

  • Environmental Analysis : A method for detecting 1-aminopropan-2-one, a related compound, in water samples has been developed, which could have applications in environmental analysis (Dawit et al., 2001).

  • Neuroprotective Effects : Novel phenylpropanoid-amino acid adducts found in Ligusticum chuanxiong rhizome, related to 1-Amino-3-phenylpropan-2-one, may have neuroprotective effects (Zhang et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for this compound are not mentioned in the sources retrieved, the synthesis process involving immobilized whole-cell biocatalysts with ®-transaminase activity is a promising area of research . Further optimization of this process could lead to more efficient production of the compound .

properties

IUPAC Name

1-amino-3-phenylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVQNSAIHJTFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535011
Record name 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-phenylpropan-2-one hydrochloride

CAS RN

41173-00-6
Record name 2-Propanone, 1-amino-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41173-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-phenylpropan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-phenylpropan-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Amino-3-phenylpropan-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Amino-3-phenylpropan-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Amino-3-phenylpropan-2-one hydrochloride
Reactant of Route 5
1-Amino-3-phenylpropan-2-one hydrochloride
Reactant of Route 6
1-Amino-3-phenylpropan-2-one hydrochloride

Citations

For This Compound
3
Citations
S Rajappa - Tetrahedron, 1999 - Elsevier
… 3"6 2-Amino-2-deoxy-D-glucose thus leads to 4-nitro2-(D-arabinotelritol-l-yl) pyrrole and similarly, reaction of 1-amino-3-phenylpropan-2-one hydrochloride with 1-(methylsulfinyl)-l-…
Number of citations: 100 www.sciencedirect.com
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
We report the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of receptor interacting protein 1 (RIP1) kinase inhibitors. On the basis of the …
Number of citations: 76 pubs.acs.org
RH Good - 1970 - eprints.keele.ac.uk
This work is protected by copyright and other intellectual property rights and duplication or sale of all or part is not permitt Page 1 This work is protected by copyright and other …
Number of citations: 4 eprints.keele.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.